3-(2-Amino-2-methylpropyl)-1-ethylurea

Description

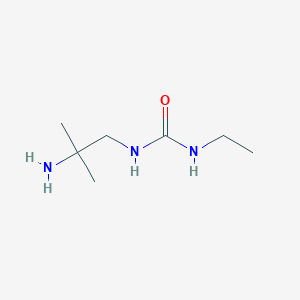

3-(2-Amino-2-methylpropyl)-1-ethylurea is a urea derivative characterized by a primary amine-substituted alkyl chain (2-amino-2-methylpropyl) attached to the urea backbone and an ethyl group at the opposing nitrogen. Its molecular formula is C₇H₁₆N₃O, with a molecular weight of 158.23 g/mol. Urea derivatives are widely explored in pharmaceutical and agrochemical research due to their hydrogen-bonding capacity and structural versatility.

Properties

Molecular Formula |

C7H17N3O |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

1-(2-amino-2-methylpropyl)-3-ethylurea |

InChI |

InChI=1S/C7H17N3O/c1-4-9-6(11)10-5-7(2,3)8/h4-5,8H2,1-3H3,(H2,9,10,11) |

InChI Key |

AWANEFLHQSCFFS-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)NCC(C)(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-2-methylpropyl)-1-ethylurea can be achieved through several methods. One common approach involves the reaction of 2-amino-2-methylpropanol with ethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-2-methylpropyl)-1-ethylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding urea derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted urea derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Urea derivatives with oxidized functional groups.

Reduction: Amine derivatives with reduced functional groups.

Substitution: Substituted urea derivatives with various functional groups attached to the amino moiety.

Scientific Research Applications

3-(2-Amino-2-methylpropyl)-1-ethylurea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical reagent and enzyme inhibitor.

Medicine: Explored for its therapeutic potential in drug development, particularly in the design of urea-based pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 3-(2-Amino-2-methylpropyl)-1-ethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzymatic activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Compound A : 3-[3-(Dimethylamino)propyl]-1-phenylurea (C₁₂H₁₉N₃O)

- Key Differences: The urea nitrogen is substituted with a phenyl group (vs. ethyl in the target compound), enhancing lipophilicity. The alkyl chain contains a tertiary dimethylamino group (vs.

- Implications :

- The phenyl group may improve membrane permeability but could limit aqueous solubility.

- The tertiary amine in Compound A likely decreases reactivity compared to the primary amine in the target compound.

Compound B : Adamantane-2-spiro-3,8-[[[(2-amino-2-methylpropyl)amino]carbonyl]-methyl]-1,2,4-trioxaspiro[4.5]decane

- Implications :

- The spiroadamantane-trioxane core in Compound B confers stability and bioactivity, whereas the target compound’s simpler structure may prioritize synthetic accessibility.

Compound C : Methyl(2-methylpropyl)amine (C₅H₁₃N)

Physicochemical and Hazard Profile Comparison

Biological Activity

3-(2-Amino-2-methylpropyl)-1-ethylurea, also known as 3-amino-1-(2-methylpropyl)urea, is a derivative of urea with significant potential in biological applications. This compound has garnered attention for its biological activity, particularly as an inhibitor of urease, an enzyme that plays a crucial role in various pathologies including peptic ulcers and kidney stone formation. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C5H13N3O

- IUPAC Name: this compound

- CAS Number: 79353-74-5

The structure of this compound features an amino group and an isobutyl group attached to the urea core, which contributes to its unique chemical and biological properties.

Target Enzyme: Urease

The primary target of this compound is the urease enzyme. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to increased ammonia levels that can cause various health issues. The inhibition of urease by this compound is achieved through:

- Inhibition of Urease Maturation: The compound interferes with the maturation process of urease, thereby reducing its activity.

- Impact on Urea Cycle: By inhibiting urease, the compound affects the urea cycle, which is essential for converting toxic ammonia into urea for excretion.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. This has been attributed to its ability to inhibit urease activity in pathogenic bacteria such as Helicobacter pylori, which is associated with gastric ulcers and cancer .

Anticancer Activity

The compound has also been explored for its potential anticancer effects. Studies suggest that by inhibiting urease, it may reduce the virulence of certain cancer-associated pathogens, thus contributing to anticancer strategies .

Pharmacological Studies

Case Studies and Research Findings:

A variety of studies have investigated the pharmacological effects of this compound:

- Urease Inhibition Assays:

- In Vitro Studies:

Comparative Analysis with Similar Compounds

| Compound | Structure | Urease Inhibition (IC50) | Additional Activities |

|---|---|---|---|

| This compound | Structure | Low µM range | Antimicrobial, Antioxidant |

| Thiourea | Structure | 4.74 µM | Antioxidant |

| N-Methylurea | Structure | Moderate | Limited biological activity |

This table illustrates how this compound compares favorably against other known urease inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.